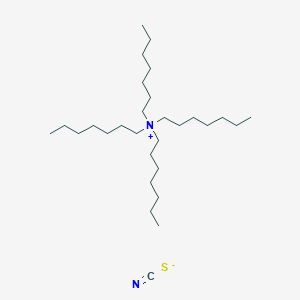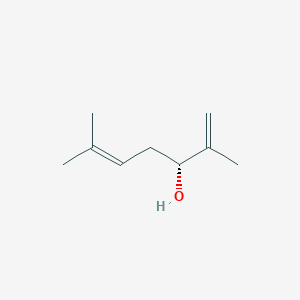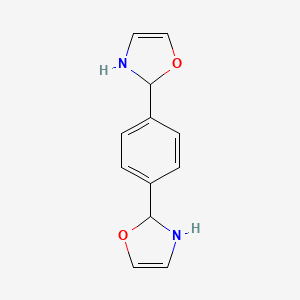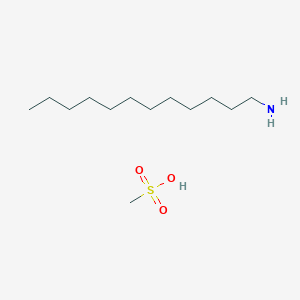
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a quaternary phosphonium compound It is characterized by the presence of a triphenylphosphonium group attached to a 3-hydroxy-2-methylpropyl moiety, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is to react triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base to form the desired phosphonium salt. The reaction conditions often include:
- Solvent: Polar organic solvents such as acetonitrile or dichloromethane.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of substituted phosphonium salts.
科学的研究の応用
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in targeting specific cellular components due to its lipophilic nature.
Medicine: Explored for its potential as an antineoplastic agent and in drug delivery systems.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cellular membranes due to its lipophilic nature, allowing it to reach intracellular targets. It may interact with mitochondrial components, affecting cellular metabolism and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of the 3-hydroxy-2-methylpropyl moiety.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group instead of the hydroxypropyl group.
Uniqueness
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it distinct from other phosphonium salts and enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
73805-15-9 |
|---|---|
分子式 |
C22H24BrOP |
分子量 |
415.3 g/mol |
IUPAC名 |
(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1 |
InChIキー |
KLRCNKUKJUSLOA-UHFFFAOYSA-M |
正規SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)




silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)


